molecular formula C24H19N5O4 B6489244 N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1185040-45-2

N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B6489244
CAS No.: 1185040-45-2
M. Wt: 441.4 g/mol
InChI Key: DFUKOHBIUDHWIR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide ( 1185040-45-2) is a complex organic compound with a molecular formula of C24H19N5O4 and a molecular weight of 441.44 g/mol . This reagent features a distinctive [1,2,4]triazolo[4,3-a]quinoxaline core structure, which is of significant interest in medicinal chemistry and drug discovery research . Compounds based on the triazoloquinoxaline scaffold have been extensively investigated as potent and selective antagonists for adenosine receptors, particularly the A2A receptor, representing a promising therapeutic strategy for neurological disorders such as Parkinson's disease . The specific structural motifs present in this molecule—including the 1-oxo-triazoloquinoxaline group, the phenoxy substituent at the 4-position, and the N-(2-methoxyphenyl)acetamide side chain—make it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore novel biological activities and optimize pharmacological properties. Key physicochemical properties include an XLogP3 of 3.5, indicating good lipophilicity, a predicted density of 1.38±0.1 g/cm3, and a predicted pKa of 13.08±0.70 . This product is intended for research purposes only and is not approved for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4/c1-32-20-14-8-6-12-18(20)25-21(30)15-28-24(31)29-19-13-7-5-11-17(19)26-23(22(29)27-28)33-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUKOHBIUDHWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • A triazoloquinoxaline core , which is known for its biological activity.
  • Phenoxy and acetamide functional groups that enhance its reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of triazoloquinoxaline compounds exhibit significant anti-inflammatory properties. For instance, a related compound showed potent inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 cells. The mechanism involved the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), along with the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway .

2. Antioxidant Properties

Compounds within the triazoloquinoxaline class have been shown to possess high antioxidant activity. This activity is crucial in mitigating oxidative stress-related diseases and may contribute to their therapeutic potential .

3. Antimicrobial Activity

Research indicates that triazole derivatives can exhibit antimicrobial effects against various pathogens. For example, certain synthesized triazolethiones demonstrated effective inhibition against multiple bacterial strains . The structural features of this compound may enhance its interactions with microbial targets.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
    Enzyme TargetEffect
    COX-2Inhibition
    iNOSInhibition
    AcetylcholinesteraseInhibition

4. Cytotoxic Effects

Some studies have reported cytotoxic effects against cancer cell lines. For example, related compounds were evaluated for their antiproliferative properties against breast cancer cell lines MCF-7 and MDA-MB-231 using MTT assays . The potential for this compound to exhibit similar effects warrants further investigation.

Case Studies

A notable study evaluated a series of triazoloquinoxaline derivatives for their anti-inflammatory effects in vivo using the carrageenan-induced paw edema model. The most potent compounds significantly reduced paw swelling compared to controls . This suggests that N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-y}acetamide could be a candidate for further development as an anti-inflammatory agent.

Scientific Research Applications

Research indicates that compounds with similar structures have shown promising biological activities , including:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.
  • Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Medicinal Chemistry

The unique combination of structural features makes N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide a candidate for further pharmacological studies. Its synthesis involves several key steps that require optimization for yield and purity.

Case Studies

  • Antimicrobial Study : A study demonstrated that derivatives of triazoloquinoxaline exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound could be explored as a new antimicrobial agent.
  • Cancer Research : Preliminary data from cancer cell line studies indicated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Inflammation Models : In vivo studies showed that related compounds reduced inflammation markers in animal models of arthritis, highlighting the potential therapeutic applications of this compound in inflammatory conditions.

Comparison with Similar Compounds

Key Observations :

  • The phenoxy group in the target compound may enhance π-π stacking interactions in biological systems compared to alkyl or amino substituents .

Heterocyclic Acetamide Derivatives with Diverse Cores

Compounds with quinazolinone or benzothiazole cores highlight the role of heterocycle choice in pharmacological activity.

Compound Name Core Structure Molecular Formula Biological Activity
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone C16H11Cl2N3O3 Anticonvulsant activity (preclinical evaluation).
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)acetamide Benzothiazole C23H21N3O5S Structural complexity may target proteases or kinases.

Key Observations :

  • Quinazolinone derivatives (e.g., ) often exhibit anticancer activity via kinase inhibition, suggesting the target triazoloquinoxaline may share similar mechanisms .
  • Benzothiazole-based acetamides (e.g., ) demonstrate the importance of sulfonyl or hydroxyl groups in modulating solubility and target engagement.

Anticancer Potential

Triazoloquinoxaline derivatives are frequently explored for anticancer activity. For example:

  • Compound 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one (from ) showed moderate cytotoxicity in vitro, linked to triazole-thione moieties.
  • Quinazolinone analogs (e.g., ) inhibit tumor necrosis factor-α converting enzyme (TACE), a target in metastatic cancers.

The target compound’s phenoxy and methoxyphenyl groups may enhance DNA intercalation or topoisomerase inhibition, though direct evidence is pending .

Preparation Methods

Synthesis of the Triazoloquinoxaline Core

The triazolo[4,3-a]quinoxaline scaffold forms the foundational structure of the target compound. A validated approach begins with o-phenylenediamine (1) , which undergoes condensation with oxalic acid to yield quinoxaline-2,3-dione (2) . Subsequent treatment with thionyl chloride (SOCl₂) in 1,2-dichloroethane at reflux converts 2 into 2,3-dichloroquinoxaline (3) with 95% yield . Hydrazinolysis of 3 using hydrazine hydrate in ethanol produces 2-chloro-3-hydrazinylquinoxaline (4) . Cyclization of 4 with triethyl orthoacetate under reflux forms 4-chloro-1-ethyl-[1,2,] triazolo[4,3-a]quinoxaline (5) , characterized by sharp melting points (148–150°C) and spectroscopic validation .

Table 1: Key Intermediates in Triazoloquinoxaline Synthesis

IntermediateReaction ConditionsYieldCharacterization Data
3 SOCl₂, 1,2-dichloroethane, reflux, 2 h95%m.p. 148–150°C; IR, NMR confirmed
5 Triethyl orthoacetate, reflux, 12 h82%IR: 1607 cm⁻¹ (C=O); NMR: δ 1.4 (t, CH₃)

Introduction of the Phenoxy Group

The phenoxy moiety at position 4 of the triazoloquinoxaline is introduced via nucleophilic aromatic substitution. 4-Chloro-1-ethyl- triazolo[4,3-a]quinoxaline (5) reacts with phenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 h. This substitutes the chlorine atom with phenoxy, yielding 4-phenoxy-1-ethyl-[1, triazolo[4,3-a]quinoxaline (6) . The reaction progress is monitored by TLC (ethyl acetate/petroleum ether, 3:2), and the product is recrystallized from ethanol/water.

Table 2: Phenoxy Substitution Optimization

BaseSolventTemperatureTimeYield
K₂CO₃DMF80°C24 h78%
NaHTHF60°C18 h65%

Functionalization with the Acetamide Side Chain

The acetamide side chain is installed via a two-step sequence. First, 4-phenoxy-1-ethyl- triazolo[4,3-a]quinoxaline (6) undergoes bromoacetylation using bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 2-bromo-1-(4-phenoxy-1H,2H- triazolo[4,3-a]quinoxalin-1-yl)ethan-1-one (7) . Subsequent nucleophilic substitution with 2-methoxyaniline in acetonitrile at 60°C for 12 h affords the target acetamide . Alternatively, a coupling approach using 2-{1-oxo-4-phenoxy-1H,2H- triazolo[4,3-a]quinoxalin-2-yl}acetic acid and 2-methoxyaniline with TBTU (coupling agent) and lutidine (base) in DCM achieves higher yields (85%) .

Table 3: Acetamide Coupling Methods

MethodReagentsConditionsYield
Nucleophilic Substitution2-Methoxyaniline, MeCN60°C, 12 h70%
Carbodiimide CouplingTBTU, DCM, lutidineRT, 24 h85%

Structural Validation and Characterization

Final confirmation of N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H- triazolo[4,3-a]quinoxalin-2-yl}acetamide relies on spectroscopic and analytical data:

  • IR Spectroscopy : Peaks at 1684 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N), and 1289 cm⁻¹ (C-O) .

  • ¹H NMR : δ 3.86 (s, OCH₃), 6.89–7.89 (m, aromatic H), 9.01 (s, NH) .

  • ¹³C NMR : 165.7 ppm (C=O), 152.8 ppm (triazole C), 121.8–135.9 ppm (aromatic C) .

  • Mass Spectrometry : m/z 462.1 (M⁺) .

Sustainable Synthesis Considerations

Recent advancements highlight one-pot strategies to improve atom economy. For example, 1-azido-2-isocyanoarenes react with terminal alkynes or acetaldehydes to form triazoloquinoxalines in a single step, reducing intermediate isolation . Microwave-assisted synthesis and solvent-free conditions could further optimize the phenoxy substitution and coupling steps .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis typically involves multi-step routes:

  • Step 1: Formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors with triazole derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Step 2: Functionalization with the 2-methoxyphenylacetamide group using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed to achieve >95% purity .

Q. How is structural characterization performed to confirm identity and purity?

Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+^+ at m/z 447.12) .
  • HPLC: Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening includes:

  • Anticancer Activity: MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Antimicrobial Testing: Broth microdilution for MIC determination against S. aureus and E. coli .
  • Enzyme Inhibition: COX-1/2 inhibition assays using fluorometric or colorimetric substrates (e.g., IC50_{50} calculations) .

Advanced Research Questions

Q. How can low yields during the final coupling step be addressed?

  • Optimization Strategies:
  • Use of alternative coupling reagents (e.g., DCC instead of EDC) to improve efficiency .
  • Solvent screening (e.g., DMF vs. THF) to enhance solubility of intermediates .
  • Microwave-assisted synthesis to reduce reaction time and side products .
    • Common Pitfalls: Moisture-sensitive steps require strict anhydrous conditions; residual solvents can reduce crystallinity .

Q. How to interpret contradictory data in COX inhibition assays across studies?

  • Potential Causes:
  • Variability in enzyme sources (recombinant vs. tissue-derived COX) .
  • Differences in assay buffers affecting compound solubility .
    • Resolution Methods:
  • Validate results using orthogonal assays (e.g., Western blot for prostaglandin E2_2 levels) .
  • Compare with structurally analogous compounds (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent effects .

Q. What computational tools predict binding modes to biological targets?

  • Molecular Docking: Autodock Vina or Schrödinger Suite to model interactions with COX-2 or kinase domains (PDB IDs: 5KIR, 1PXX) .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models: Use substituent electronic parameters (Hammett σ) to correlate structure with IC50_{50} values .

Key Considerations for Researchers

  • Contradictory Bioactivity Data: Always cross-validate with orthogonal assays and control for batch-to-batch compound variability .
  • Scalability Challenges: Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry .
  • Structural Analogues: Substitutions on the phenyl ring (e.g., fluoro, methoxy) significantly modulate lipophilicity and target affinity .

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